1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea
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Overview
Description
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea is a synthetic organic compound characterized by the presence of a chlorophenyl group, an oxadiazole ring, and a urea moiety
Preparation Methods
The synthesis of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorinated aromatic compounds.
Urea Formation: The final step involves the reaction of the oxadiazole intermediate with isocyanates or carbamates to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea involves its interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group are believed to play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-propylurea: This compound lacks the oxadiazole ring, which may result in different biological activities and properties.
tert-Butyl N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate: This compound contains a carbamate group instead of a urea moiety, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17ClN4O2 |
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Molecular Weight |
308.76 g/mol |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-3-propylurea |
InChI |
InChI=1S/C14H17ClN4O2/c1-3-8-16-14(20)19(2)9-12-17-13(18-21-12)10-4-6-11(15)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,16,20) |
InChI Key |
FMGUUQTWKDUYDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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